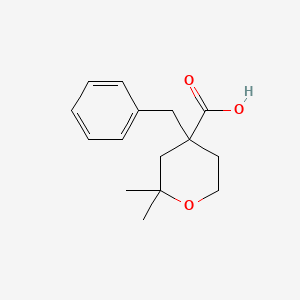![molecular formula C19H18N2O3 B6046114 2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B6046114.png)
2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a quinazolinone derivative and has been found to possess interesting biochemical and physiological properties, making it an attractive candidate for further study.
作用機序
The mechanism of action of 2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone involves the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that is involved in the regulation of various genes that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone has been found to possess various biochemical and physiological effects. This compound has been found to possess antioxidant properties, which can help to protect cells from oxidative damage. Additionally, this compound has been found to possess anti-inflammatory properties, which can help to reduce inflammation in the body. Furthermore, this compound has been found to possess anticancer properties, which can help to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One of the advantages of using 2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone in lab experiments is its potential to possess multiple bioactivities. This compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it an attractive candidate for further study. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in lab experiments.
One of the limitations of using 2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone in lab experiments is the lack of information on its toxicity and safety profile. Further studies are needed to determine the potential toxicity and safety of this compound before it can be used in clinical settings.
将来の方向性
There are several future directions for the study of 2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone. One potential direction is to investigate the potential use of this compound as a therapeutic agent for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the potential use of this compound as a chemopreventive agent for the prevention of cancer. Furthermore, the potential use of this compound in combination with other drugs for the treatment of cancer should also be investigated.
合成法
The synthesis of 2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone involves the reaction of 2-amino-3-chloro-4(3H)-quinazolinone with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The resulting product is then treated with 3-chloro-1,2-propanediol to yield the final compound.
科学的研究の応用
2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone has been the subject of scientific research due to its potential applications in various fields. This compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it an attractive candidate for further study.
特性
IUPAC Name |
2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-13-3-12-21-18(11-8-14-6-9-15(23)10-7-14)20-17-5-2-1-4-16(17)19(21)24/h1-2,4-11,22-23H,3,12-13H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTUWSPMFCEHFU-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)O)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)O)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-hydroxypropyl)-2-(4-hydroxystyryl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-(2-methylphenyl)piperidine](/img/structure/B6046039.png)


![5-anilino-3-(ethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B6046064.png)
![2,2,2-trifluoro-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B6046078.png)
![{[(cyclohexylamino)carbonothioyl]amino}(phenyl)acetic acid](/img/structure/B6046082.png)
![N-(2-fluorophenyl)-N'-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B6046086.png)
![4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-(4-fluorophenyl)-2-piperazinone](/img/structure/B6046091.png)

![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B6046095.png)

![dimethyl {4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}malonate](/img/structure/B6046101.png)

![N-[(6-chloro-2H-chromen-3-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6046119.png)